molecular formula C16H30N2O2 B2531720 (R)-tert-Butyl 1-(cyclohexylmethyl)pyrrolidin-3-ylcarbamate CAS No. 876160-15-5

(R)-tert-Butyl 1-(cyclohexylmethyl)pyrrolidin-3-ylcarbamate

Cat. No. B2531720
CAS RN: 876160-15-5
M. Wt: 282.428
InChI Key: CHEMJXXSYPKSTH-CQSZACIVSA-N
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Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction .


Molecular Structure Analysis

This involves the use of spectroscopic techniques (like NMR, IR, MS) and X-ray crystallography to determine the 3D structure of the molecule .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes the conditions of the reaction, the products formed, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, stability, and reactivity .

Scientific Research Applications

Anti-Fibrosis Activity

The pyrimidine moiety, which is part of this compound’s structure, has been employed in designing privileged structures in medicinal chemistry. Researchers have synthesized a series of novel 2-(pyridin-2-yl) pyrimidine derivatives and evaluated their biological activities against immortalized rat hepatic stellate cells (HSC-T6) . Among these derivatives, compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) demonstrated potent anti-fibrotic activities, with IC50 values of 45.69 μM and 45.81 μM, respectively. These compounds effectively inhibited collagen expression and hydroxyproline content in vitro, suggesting their potential as novel anti-fibrotic drugs.

Inhibition of nSMase2

Another derivative, phenyl®-(1-(3-(3,4-dimethoxyphenyl)-2,6-dimethylimidazo[1,2-b]pyridazin-8-yl)pyrrolidin-3-yl)carbamate (PDDC) , has been identified as a potent and selective non-competitive inhibitor of nSMase2 . It exhibits excellent oral bioavailability and brain penetration, making it a promising candidate for further study.

Other Potential Biological Activities

While the above applications are well-documented, this compound’s pyrimidine core suggests that it may also possess other biological activities. Pyrimidine derivatives have been reported as antimicrobial, antiviral, antitumor, and antifibrotic agents . Further investigations could uncover additional therapeutic potential.

Mechanism of Action

If the compound is biologically active, its mechanism of action is studied. This involves understanding how the compound interacts with biological systems .

Future Directions

This involves predicting or suggesting further studies or applications of the compound based on its properties and activities .

properties

IUPAC Name

tert-butyl N-[(3R)-1-(cyclohexylmethyl)pyrrolidin-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30N2O2/c1-16(2,3)20-15(19)17-14-9-10-18(12-14)11-13-7-5-4-6-8-13/h13-14H,4-12H2,1-3H3,(H,17,19)/t14-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHEMJXXSYPKSTH-CQSZACIVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(C1)CC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCN(C1)CC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-tert-Butyl 1-(cyclohexylmethyl)pyrrolidin-3-ylcarbamate

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